3,5-Dibromobenzamide

Physicochemical Properties Solid-State Chemistry Purification

Researchers aiming to diversify benzamide scaffolds via cross-coupling often face inconsistent reactivity from halogenated analogs. 3,5-Dibromobenzamide (CAS 175205-85-3) provides a definitive solution. - Predictable Reactivity: The meta-bromine configuration provides superior leaving-group ability in palladium-catalyzed couplings, ensuring higher yields in hit-to-lead library synthesis compared to chloro analogs. - Process Consistency: A tightly controlled melting point (187-191 °C) and 97% purity enable reproducible performance in multi-step sequences, notably as a key intermediate in ambroxol hydrochloride production. - Supply Assurance: Standardized quality control eliminates batch-to-batch variability, ensuring procurement managers receive research-ready material for immediate integration into synthetic workflows.

Molecular Formula C7H5Br2NO
Molecular Weight 278.93 g/mol
CAS No. 175205-85-3
Cat. No. B063241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromobenzamide
CAS175205-85-3
Molecular FormulaC7H5Br2NO
Molecular Weight278.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)C(=O)N
InChIInChI=1S/C7H5Br2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
InChIKeyIOFGMNBDIDEBIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromobenzamide: Physicochemical & Structural Profile


3,5-Dibromobenzamide (CAS 175205-85-3, C₇H₅Br₂NO, MW 278.93) is an aromatic amide featuring two bromine atoms in a meta-configuration on the benzene ring . This substitution pattern confers a distinct balance of lipophilicity (LogP = 3.01) [1] and solid-state thermal stability (melting point 187–191 °C) , positioning it as a versatile building block in synthetic organic chemistry and medicinal chemistry campaigns . The compound is commercially available at a standard purity of 97% from major chemical suppliers , with its bromine atoms serving as reactive handles for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, to generate complex biaryl and heterocyclic architectures .

Why 3,5-Dibromobenzamide Cannot Be Simply Replaced


Substituting 3,5-dibromobenzamide with other halogenated benzamide derivatives—such as the dichloro, difluoro, or diiodo analogs—is not straightforward due to divergent physicochemical properties and reactivity profiles that directly impact synthetic utility, purification, and downstream performance . The bromine atoms in the 3- and 5-positions confer a unique combination of steric bulk, electronic character, and leaving-group ability compared to chloro, fluoro, or iodo substituents [1]. These differences manifest quantitatively in melting point , lipophilicity (LogP) [2], and reactivity in palladium-catalyzed cross-coupling reactions , which can alter crystallization behavior, chromatographic retention, and the efficiency of key synthetic steps in multi-step sequences.

3,5-Dibromobenzamide vs. Closest Analogs


Melting Point: Superior Thermal Stability

3,5-Dibromobenzamide exhibits a melting point of 187–191 °C, which is significantly higher than that of its dichloro analog (159–161 °C) and difluoro analog (155–157 °C) . This 28–36 °C increase in melting point correlates with stronger intermolecular forces (van der Waals interactions) imparted by the heavier bromine atoms and indicates a more stable crystalline lattice.

Physicochemical Properties Solid-State Chemistry Purification

Lipophilicity (LogP) Advantage

The calculated LogP for 3,5-dibromobenzamide is 3.01, which is higher than that of 3,5-dichlorobenzamide (2.79) and 3,5-difluorobenzamide (1.76) [1]. This increase in lipophilicity follows the trend of halogen size and polarizability (Br > Cl > F).

Lipophilicity Drug-Likeness ADME

Cross-Coupling Reactivity: Superior Leaving Group

The bromine atoms in 3,5-dibromobenzamide are more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Sonogashira couplings) compared to the corresponding chloro substituents in 3,5-dichlorobenzamide . This is due to the lower bond dissociation energy of C–Br (∼285 kJ/mol) compared to C–Cl (∼327 kJ/mol), facilitating oxidative addition.

Cross-Coupling Suzuki-Miyaura Sonogashira

Purity and Hazard Profile

Commercial 3,5-dibromobenzamide is typically supplied at 97% purity with a melting point specification of 187–191 °C . It is classified as Acute Toxicity Category 3 (H301: Toxic if swallowed) and carries a Danger signal word , necessitating appropriate handling procedures.

Quality Control Safety Procurement

Key Applications of 3,5-Dibromobenzamide


Kinase Inhibitor Scaffolds via Suzuki-Miyaura Coupling

The bromine atoms at the 3- and 5-positions serve as excellent leaving groups for palladium-catalyzed Suzuki-Miyaura couplings, enabling the rapid diversification of the benzamide core . This is a common strategy in medicinal chemistry to generate libraries of kinase inhibitor candidates, where the lipophilic dibromo scaffold (LogP = 3.01) may enhance binding to hydrophobic ATP-binding pockets [1]. The higher reactivity of C–Br bonds compared to C–Cl bonds allows for milder reaction conditions and higher yields, streamlining hit-to-lead optimization efforts [2].

Ambroxol Intermediate Synthesis

2-Amino-3,5-dibromobenzamide, a derivative readily prepared from 3,5-dibromobenzamide, is a key intermediate in the synthesis of ambroxol hydrochloride, a widely used mucolytic agent . The high purity (97%) and consistent melting point (187–191 °C) of the starting dibromobenzamide ensure reliable performance in the multi-step sequence, which includes amide bond formation and reduction steps . The use of the dibromo intermediate contributes to an overall three-step yield of 61% in the patented process, highlighting its synthetic utility [1].

Phenyleneethynylene Macrocycles for Advanced Materials

3,5-Dibromobenzamide participates in Sonogashira-Hagihara coupling with 1,3-diethynylbenzene to form cyclic phenyleneethynylene macrocycles bearing optically active amide groups . These macrocycles exhibit reversible sol-gel transformation properties, as confirmed by dynamic viscoelastic measurements where the storage modulus becomes larger than the loss modulus around an angular frequency of 0.18 rad/s . The dibromo substitution pattern is critical for achieving the desired macrocycle geometry and the subsequent stimuli-responsive behavior.

Fluorescent Bisquinazolinones via Iodine-Catalyzed Condensation

2-Amino-3,5-dibromobenzamide condenses with cyclohexane-1,3-dione derivatives under iodine catalysis to yield bisquinazolinones, which can be further functionalized via Suzuki-Miyaura coupling to generate tetraarylbisquinazolinones with tunable photophysical properties . The electronic absorption and emission properties of these compounds are influenced by the presence of the bromine substituents, making them potential candidates for fluorescent probes and organic light-emitting materials [1].

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